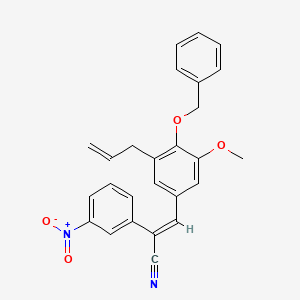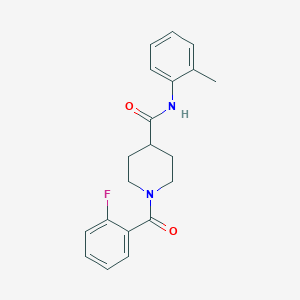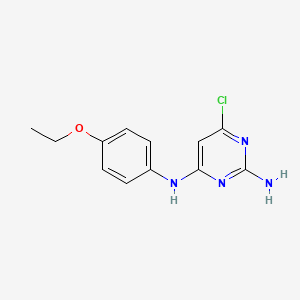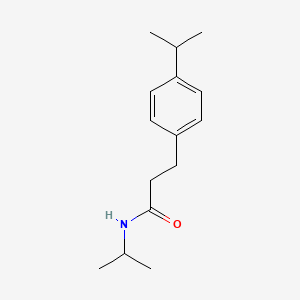
(E)-3-(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(E)-3-(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a complex structure with multiple functional groups, including methoxy, phenylmethoxy, prop-2-enyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile can be achieved through a multi-step organic synthesis process. A possible synthetic route might involve:
Starting Materials: Appropriate aromatic aldehydes and nitriles.
Condensation Reactions: Using base-catalyzed aldol condensation to form the enone intermediate.
Functional Group Transformations: Introducing methoxy and phenylmethoxy groups through etherification reactions.
Final Coupling: Coupling the enone intermediate with the nitrophenyl group under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using efficient catalysts to enhance reaction rates.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.
Automation: Utilizing automated synthesis equipment to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy and phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis Studies: Investigated for its role in catalytic reactions.
Biology
Biological Activity: Potentially studied for its biological activity, including antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. For instance, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile: can be compared with other nitrile-containing compounds with similar structural motifs.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups (methoxy, phenylmethoxy, prop-2-enyl, nitrophenyl) makes it unique and versatile for various chemical transformations.
Its unique structure may confer specific properties that are advantageous in certain applications, such as enhanced biological activity or material properties.
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-3-8-22-13-20(14-23(17-27)21-11-7-12-24(16-21)28(29)30)15-25(31-2)26(22)32-18-19-9-5-4-6-10-19/h3-7,9-16H,1,8,18H2,2H3/b23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOKPWJHWSDHEK-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine](/img/structure/B4808055.png)
![ethyl 4-methyl-2-[({[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4808069.png)
![1-[4-(1-pyrrolidinylmethyl)benzoyl]indoline](/img/structure/B4808075.png)
![methyl 3-[({[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4808084.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide](/img/structure/B4808093.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenylacetamide](/img/structure/B4808096.png)
![N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B4808100.png)

![methyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4808104.png)
![2-propionyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4808112.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide](/img/structure/B4808143.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4808146.png)
